Isoevodiamine
Overview
Description
Preparation Methods
Isoevodiamine can be synthesized through various methods. One common synthetic route involves the extraction from the fruit of Evodia rutaecarpa . The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the compound. Industrial production methods may involve large-scale extraction and purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Isoevodiamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Isoevodiamine has a wide range of scientific research applications:
Mechanism of Action
Isoevodiamine exerts its effects through multiple mechanisms:
Molecular Targets: This compound targets various molecular pathways, including the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Pathways Involved: This compound modulates several signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
Isoevodiamine is unique compared to other similar compounds due to its multi-targeted approach and diverse pharmacological activities. Similar compounds include:
Rutaecarpine: Another alkaloid found in Evodia rutaecarpa, known for its anti-inflammatory and anti-cancer properties.
Dehydroevodiamine: A derivative of evodiamine with similar pharmacological activities but different molecular targets.
This compound stands out due to its ability to modulate multiple signaling pathways and its potential for use in various therapeutic applications .
Properties
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUTHBFYKGSAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347170 | |
Record name | Isoevodiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-87-6 | |
Record name | Isoevodiamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoevodiamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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